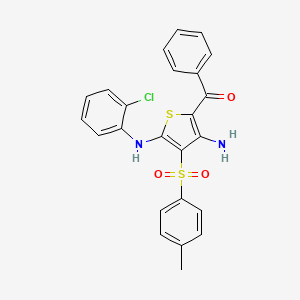
5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a useful research compound. Its molecular formula is C24H19ClN2O3S2 and its molecular weight is 483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-BENZOYL-N2-(2-CHLOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiophene-based compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure
The compound's structure can be represented as follows:
This complex structure contributes to its biological activity through various mechanisms.
1. Anti-inflammatory Properties
Thiophene derivatives have been extensively studied for their anti-inflammatory effects. Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.
Table 1: Inhibitory Activity of Thiophene Derivatives on COX and LOX Enzymes
| Compound | COX Inhibition IC50 (µM) | LOX Inhibition IC50 (µM) |
|---|---|---|
| Compound A | 6.0 | 29.2 |
| Compound B | 6.6 | N/A |
| 5-BENZOYL-N2-(...) | TBD | TBD |
Note: TBD = To Be Determined based on specific studies on the compound.
In vivo studies have demonstrated that thiophene derivatives can significantly reduce inflammation in animal models, with some compounds showing superior efficacy compared to standard anti-inflammatory drugs like indomethacin .
2. Anticancer Activity
Preliminary studies suggest that thiophene-based compounds may possess anticancer properties. For instance, certain derivatives have shown the ability to inhibit tumor cell proliferation by modulating key signaling pathways involved in cancer progression.
Case Study:
A study involving a related thiophene compound demonstrated a reduction in tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
3. Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been explored against various pathogens. Compounds similar to 5-BENZOYL-N2-(...) have exhibited broad-spectrum antifungal activity with minimum inhibitory concentration (MIC) values indicating effectiveness against species such as Candida albicans and Aspergillus fumigatus.
Table 2: Antifungal Activity of Thiophene Derivatives
| Compound | MIC Against Candida albicans (µg/mL) | MIC Against Aspergillus fumigatus (µg/mL) |
|---|---|---|
| Compound A | 0.03 | 0.25 |
| Compound B | TBD | TBD |
| 5-BENZOYL-N2-(...) | TBD | TBD |
The biological activity of thiophene derivatives, including the compound in focus, is attributed to several mechanisms:
- Enzyme Inhibition: Direct inhibition of COX and LOX enzymes reduces the production of pro-inflammatory mediators.
- Gene Regulation: Modulation of gene expression related to inflammatory cytokines such as TNF-α and IL-6 has been observed in vitro.
- Cell Signaling Interference: Disruption of critical signaling pathways involved in cell proliferation and survival contributes to anticancer effects.
Propiedades
IUPAC Name |
[3-amino-5-(2-chloroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S2/c1-15-11-13-17(14-12-15)32(29,30)23-20(26)22(21(28)16-7-3-2-4-8-16)31-24(23)27-19-10-6-5-9-18(19)25/h2-14,27H,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQZPHBCKNJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













